molecular formula C16H18FN3 B12919193 n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine CAS No. 917896-09-4

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine

Katalognummer: B12919193
CAS-Nummer: 917896-09-4
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: KRTJXTDUIHDFAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine is a chemical compound with a unique structure that combines a cyclopentyl group, a fluorophenyl group, and a methylpyrimidinyl group

Vorbereitungsmethoden

The synthesis of n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclopentyl and fluorophenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the cyclopentyl and fluorophenyl groups via substitution reactions.

    Industrial production: Large-scale production may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.

Analyse Chemischer Reaktionen

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common reagents and conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome.

    Major products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.

Wissenschaftliche Forschungsanwendungen

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

    n-Cyclopentyl-5-(4-fluorophenyl)-3-isoxazolecarboxamide: Shares structural similarities but differs in the presence of an isoxazole ring.

    n-Cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide: Contains a thieno[2,3-d]pyrimidine ring instead of a pyrimidine ring.

    n-Cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Features a pyrazolo[1,5-a]pyrimidine ring and a trifluoromethyl group.

Eigenschaften

CAS-Nummer

917896-09-4

Molekularformel

C16H18FN3

Molekulargewicht

271.33 g/mol

IUPAC-Name

N-cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C16H18FN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20)

InChI-Schlüssel

KRTJXTDUIHDFAG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.